molecular formula C14H18ClFN2O B4778162 N-(4-chloro-2-fluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide

N-(4-chloro-2-fluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide

Cat. No. B4778162
M. Wt: 284.75 g/mol
InChI Key: HNXPZZRYXPKYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide, also known as CCF-218, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide binds to the α7 nAChR with high affinity, blocking the binding of acetylcholine and preventing the activation of the receptor. This results in a decrease in the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-fluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide has a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, as well as reduce inflammation in models of sepsis and other inflammatory conditions. It has also been shown to have potential therapeutic effects in the treatment of depression and anxiety.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide has several advantages as a research tool. It is highly selective for the α7 nAChR, making it a useful tool for studying the role of this receptor in various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that it can be difficult to administer to animals due to its poor solubility in water.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease, depression, and other neurological disorders. Another area of interest is its potential role in modulating inflammation and immune function. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4-chloro-2-fluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide and its effects on various physiological processes.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide has been widely used in scientific research as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. N-(4-chloro-2-fluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide has been shown to block the activity of this receptor, making it a useful tool for studying its role in these processes.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2,6-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O/c1-9-4-3-5-10(2)18(9)14(19)17-13-7-6-11(15)8-12(13)16/h6-10H,3-5H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXPZZRYXPKYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=C(C=C(C=C2)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2,6-dimethylpiperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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